molecular formula C14H11Cl2NO2 B182710 2-(2,4-dichlorophenoxy)-N-phenylacetamide CAS No. 13246-96-3

2-(2,4-dichlorophenoxy)-N-phenylacetamide

Cat. No. B182710
CAS RN: 13246-96-3
M. Wt: 296.1 g/mol
InChI Key: PPUKKDDQKNVMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-phenylacetamide, commonly known as Dichloran, is a synthetic organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 296.1 g/mol. Dichloran has been extensively studied for its various biochemical and physiological effects, and its mechanism of action has been elucidated in detail.

Mechanism of Action

The mechanism of action of Dichloran involves the inhibition of mitochondrial respiration in fungi. It targets the cytochrome bc1 complex, which is a key component of the electron transport chain in mitochondria. By inhibiting the cytochrome bc1 complex, Dichloran disrupts the energy production process in fungi, leading to their death.
Biochemical and Physiological Effects:
Dichloran has been shown to have various biochemical and physiological effects on fungi. It induces oxidative stress by generating reactive oxygen species (ROS) and inhibiting antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It also disrupts the cell membrane integrity and alters the lipid composition of fungi, leading to their death.

Advantages and Limitations for Lab Experiments

Dichloran has several advantages for lab experiments. It is a potent and selective fungicide that is effective against a wide range of plant pathogenic fungi. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, Dichloran has some limitations as well. It is toxic to humans and animals and must be handled with care. It is also not effective against all types of fungi and may have variable efficacy depending on the fungal species and strain.

Future Directions

There are several future directions for research on Dichloran. One area of interest is the development of new antifungal agents based on the structure of Dichloran. Another area of research is the elucidation of the molecular mechanisms of fungal resistance to Dichloran and other fungicides. Additionally, the effects of Dichloran on non-target organisms and the environment need to be further studied to ensure its safe use.

Synthesis Methods

Dichloran can be synthesized by the reaction of 2,4-dichlorophenol with N-phenylacetamide in the presence of a catalyst such as zinc chloride. The reaction proceeds via an electrophilic aromatic substitution mechanism, resulting in the formation of Dichloran as the major product. The synthesis of Dichloran has been optimized over the years, and various modifications have been made to improve the yield and purity of the product.

Scientific Research Applications

Dichloran has been extensively used in scientific research as a fungicide and as a tool to study the physiology and biochemistry of fungi. It is particularly effective against plant pathogenic fungi such as Botrytis cinerea, Penicillium expansum, and Alternaria alternata. Dichloran has also been used to study the molecular mechanisms of fungal resistance to fungicides and to develop new antifungal agents.

properties

CAS RN

13246-96-3

Product Name

2-(2,4-dichlorophenoxy)-N-phenylacetamide

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-phenylacetamide

InChI

InChI=1S/C14H11Cl2NO2/c15-10-6-7-13(12(16)8-10)19-9-14(18)17-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)

InChI Key

PPUKKDDQKNVMQJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Other CAS RN

13246-96-3

Origin of Product

United States

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